
N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide is an organosulfur compound that features a sulfonamide functional group. This compound is known for its stability and utility in various chemical reactions, particularly in the formation of amide and peptide bonds under mild conditions without racemization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with trimethylsilylacetylene. This reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Coupling Reactions: It is used as a coupling reagent in the formation of amide and peptide bonds.
Common Reagents and Conditions
Bases: Triethylamine is commonly used as a base in the synthesis of this compound.
Major Products
The major products formed from these reactions include various amides and peptides, depending on the specific reactants used in the coupling reactions .
Scientific Research Applications
N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide and peptide bonds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide involves its role as a coupling reagent. It facilitates the formation of amide and peptide bonds by activating the carboxyl group of the reactants, making it more susceptible to nucleophilic attack by amines. This process occurs under mild conditions, preventing racemization and preserving the stereochemistry of the reactants .
Comparison with Similar Compounds
Similar Compounds
N,4-Dimethyl-N-(trimethylsilyl)ethynylbenzenesulfonamide: Similar in structure but contains an ethynyl group instead of a sulfonamide group.
N-Methyl-p-toluenesulfonamide: Contains a methyl group instead of a trimethylsilyl group.
Uniqueness
N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to its stability and efficiency as a coupling reagent. Its ability to form amide and peptide bonds under mild conditions without racemization makes it highly valuable in organic synthesis and pharmaceutical research .
Properties
CAS No. |
74948-31-5 |
|---|---|
Molecular Formula |
C11H19NO2SSi |
Molecular Weight |
257.43 g/mol |
IUPAC Name |
N,4-dimethyl-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C11H19NO2SSi/c1-10-6-8-11(9-7-10)15(13,14)12(2)16(3,4)5/h6-9H,1-5H3 |
InChI Key |
PXJOHZDSBBJEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
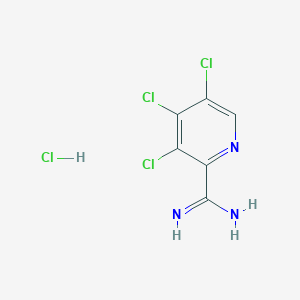
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)

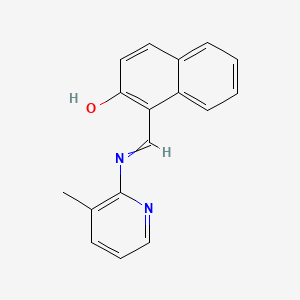


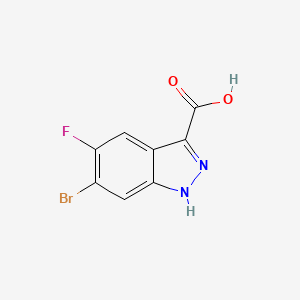
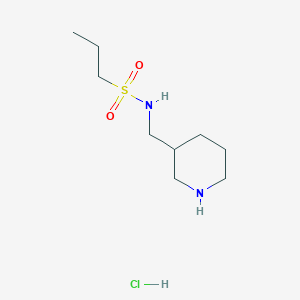
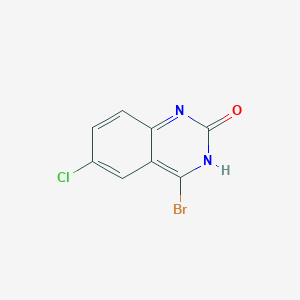
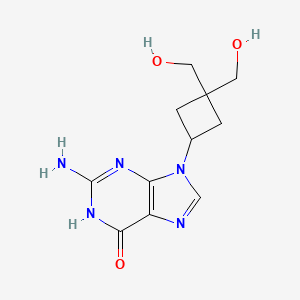
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)


